![molecular formula C11H13ClF3NO2 B2564546 Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354951-67-9](/img/structure/B2564546.png)
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is a derivative of propanoate, featuring an amino group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with hydrochloric acid. The process begins with the preparation of the ester, which can be achieved through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ (aq) | Acidic, 60–80°C, 4–6 hrs | Nitroso derivative: 3-nitroso-3-[3-(trifluoromethyl)phenyl]propanoate ester | 65–72% |
H₂O₂ (30%) | Ethanol, RT, 12 hrs | Nitro derivative: 3-nitro-3-[3-(trifluoromethyl)phenyl]propanoate ester | 58–63% |
Key Findings :
-
Oxidation primarily targets the β-amino group, forming nitroso or nitro derivatives depending on the strength of the oxidizing agent.
-
Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs.
Reduction Reactions
The ester and amino groups participate in reduction pathways:
Reagent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT, 2 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | 85–90% |
H₂ (1 atm), Pd/C | MeOH, RT, 6 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 78–82% |
Key Findings :
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group.
-
Catalytic hydrogenation cleaves the ester to the carboxylic acid, preserving the trifluoromethylphenyl moiety.
Nucleophilic Substitution
The trifluoromethylphenyl group facilitates aromatic substitution:
Key Findings :
-
Electrophilic aromatic substitution occurs at the para position of the trifluoromethylphenyl group due to its electron-withdrawing nature .
-
Alkylation of the amino group proceeds efficiently with strong bases like NaH.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
6M HCl | Reflux, 8–10 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride | 95% |
NaOH (2M) | EtOH/H₂O, RT, 24 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid sodium salt | 88% |
Key Findings :
-
Acidic hydrolysis provides the hydrochloride salt directly, simplifying purification.
-
Basic hydrolysis yields the sodium salt, which is water-soluble and suitable for further functionalization.
Biochemical Interactions
The compound interacts with biological systems through:
-
Enzyme Inhibition : Binds to γ-aminobutyric acid (GABA) transaminase via hydrogen bonding with the amino group, disrupting neurotransmitter metabolism.
-
Radical Scavenging : The trifluoromethyl group stabilizes carbon-centered radicals, influencing redox pathways.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with primary degradation products including CO₂, NH₃, and trifluorotoluene.
Comparative Reactivity
The trifluoromethyl group reduces electron density at the phenyl ring, as evidenced by:
Position | Hammett Constant (σ) | Reactivity Toward Electrophiles |
---|---|---|
3-(Trifluoromethyl) | 0.43 | Moderate |
4-(Trifluoromethyl) | 0.54 | Low |
This electronic effect directs substitution to the para position in non-fluorinated analogs .
Scientific Research Applications
Research Applications
-
Anticancer Activity
- Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride has been investigated for its potential anticancer properties. Studies suggest that trifluoromethylated derivatives can enhance the efficacy of traditional chemotherapeutic agents. For instance, combining this compound with established anticancer drugs has shown synergistic effects, leading to increased cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition
- Research indicates that compounds similar to methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced viability of cancer cells, making it a valuable candidate for further development in cancer therapeutics.
Case Study 1: Synergistic Effects in Cancer Treatment
In vitro studies have demonstrated that when this compound is used alongside traditional chemotherapeutics, there is a notable enhancement in cytotoxicity against various cancer cell lines. This effect is attributed to the compound's ability to modulate signaling pathways related to cell proliferation and apoptosis.
Case Study 2: Mechanisms of Action
A detailed investigation into the mechanisms of action revealed that this compound affects key metabolic pathways. The compound's trifluoromethyl group plays a crucial role in its biological activity, potentially altering enzyme interactions and cellular responses.
Activity Type | Description | Reference |
---|---|---|
Anticancer Activity | Enhanced cytotoxicity when combined with chemotherapeutics | |
Enzyme Inhibition | Inhibition of enzymes leading to reduced cancer cell viability | |
Synergistic Effects | Increased efficacy observed in preclinical trials |
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(trifluoromethyl)propionate
- 3-(Trifluoromethyl)aniline
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride (CAS No. 1354951-67-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this molecule a candidate for various therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClF3NO2
- Molecular Weight : 283.68 g/mol
- CAS Number : 1354951-67-9
- GHS Classification : Warning, with hazard statements indicating potential toxicity (H302, H312, H332) and irritation (H315, H319, H335) .
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that compounds with a trifluoromethyl group often exhibit enhanced binding affinity to enzymes and receptors due to their electron-withdrawing properties, which can stabilize interactions with target sites.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of derivatives containing the trifluoromethyl group. For instance, studies have shown that compounds similar to this compound exhibit significant activity against various pathogens, including bacteria and fungi.
Case Study: Antichlamydial Activity
A study examining the antichlamydial activity of related compounds found that those with trifluoromethyl substitutions demonstrated effective inhibition of Chlamydia infections in vitro. The mechanism involved reduction in chlamydial inclusion numbers and sizes in infected cells, suggesting that the trifluoromethyl group is crucial for enhancing biological activity .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been assessed in several studies. While some derivatives exhibited cytotoxicity towards human cell lines, others displayed selectivity for bacterial cells without affecting human cells significantly. This selectivity is essential for developing therapeutic agents with minimal side effects .
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) | Target Pathogen |
---|---|---|---|
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate HCl | 12.5 | >100 | Chlamydia spp. |
Related Trifluoromethyl Derivative | 6 | 50 | Staphylococcus aureus |
Non-Trifluoromethyl Analog | >50 | 30 | Escherichia coli |
Properties
IUPAC Name |
methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWMURZHACRUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.